TERT-BUTYL 2-CYANO-2-METHYLACETATE
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Overview
Description
TERT-BUTYL 2-CYANO-2-METHYLACETATE: is an organic compound with the molecular formula C8H13NO2 . It is a colorless liquid that is primarily used in organic synthesis. The compound is known for its role as an intermediate in the production of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: TERT-BUTYL 2-CYANO-2-METHYLACETATE can be synthesized through several methods. One common method involves the reaction of tert-butyl acetate with sodium cyanide in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced catalysts and purification techniques is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: TERT-BUTYL 2-CYANO-2-METHYLACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like or can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Corresponding acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
TERT-BUTYL 2-CYANO-2-METHYLACETATE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the preparation of biologically active molecules for research purposes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of TERT-BUTYL 2-CYANO-2-METHYLACETATE involves its ability to undergo various chemical transformations. The cyano group is highly reactive and can participate in multiple reactions, leading to the formation of different products. The compound’s reactivity is influenced by the presence of the tert-butyl group, which provides steric hindrance and affects the reaction pathways.
Comparison with Similar Compounds
- TERT-BUTYL CYANOACETATE
- TERT-BUTYL 2-CYANO-3-METHYLPROPANOATE
- TERT-BUTYL 2-CYANO-2-PHENYLACETATE
Comparison: TERT-BUTYL 2-CYANO-2-METHYLACETATE is unique due to its specific structure, which includes a cyano group and a tert-butyl group. This combination imparts distinct reactivity and stability compared to other similar compounds. For example, TERT-BUTYL CYANOACETATE lacks the additional methyl group, which affects its reactivity and applications.
Properties
IUPAC Name |
tert-butyl 2-cyanopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-6(5-9)7(10)11-8(2,3)4/h6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZMTZSKYRBPRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66476-82-2 |
Source
|
Record name | tert-butyl 2-cyano-2-methylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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